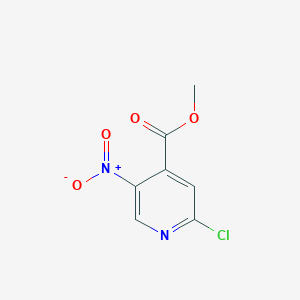

Methyl 2-chloro-5-nitroisonicotinate

Description

BenchChem offers high-quality Methyl 2-chloro-5-nitroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-5-nitroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGNWCJYDUUYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 2-chloro-5-nitroisonicotinate

Executive Summary

Methyl 2-chloro-5-nitroisonicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of reactive sites—an ester, a nitro group, and a labile chlorine atom on an electron-deficient pyridine ring—renders it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a proposed, chemically sound synthetic route to Methyl 2-chloro-5-nitroisonicotinate, detailed experimental protocols, and a thorough analysis of its characterization. The content herein is designed for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the handling and application of this valuable intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding contribute to its success in molecular recognition at biological targets. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.

Methyl 2-chloro-5-nitroisonicotinate emerges as a particularly valuable intermediate. The chlorine at the 2-position is activated by the electron-withdrawing nitro group and the ring nitrogen, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions[1]. The nitro group itself can be readily reduced to an amine, providing a vector for further functionalization. Finally, the methyl ester at the 4-position offers another site for modification, typically through hydrolysis and subsequent amide coupling. This trifecta of reactivity allows for a modular and divergent approach to building libraries of drug candidates.

Proposed Synthetic Pathway: A Logic-Driven Approach

While various methods exist for the synthesis of substituted pyridines, a robust and scalable route to Methyl 2-chloro-5-nitroisonicotinate can be logically devised from a commercially available starting material. The proposed two-step synthesis starts from 2-chloroisonicotinic acid, leveraging established and high-yielding transformations.

Retrosynthetic Analysis

The target molecule can be disconnected at the ester bond, revealing 2-chloro-5-nitroisonicotinic acid as the immediate precursor. This acid, in turn, can be synthesized via the electrophilic nitration of 2-chloroisonicotinic acid. This pathway is advantageous as it builds complexity on a readily available and correctly substituted pyridine core.

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are illustrative and should be performed by qualified chemists with appropriate safety precautions.

Synthesis of 2-chloro-5-nitroisonicotinic acid[2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (150 mL). Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-chloroisonicotinic acid (50.0 g, 0.317 mol) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Once the starting material is fully dissolved, add fuming nitric acid (30 mL) dropwise via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water to yield pure 2-chloro-5-nitroisonicotinic acid as a solid.

Synthesis of Methyl 2-chloro-5-nitroisonicotinate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-nitroisonicotinic acid (20.2 g, 0.10 mol), methanol (200 mL), and concentrated sulfuric acid (2 mL).

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The solid acid will gradually dissolve as the reaction proceeds. Monitor the conversion by TLC.

-

Work-up: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization & Extraction: Pour the remaining solution into a separatory funnel containing cold water (200 mL) and ethyl acetate (150 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL). Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent like isopropanol or by column chromatography on silica gel to afford Methyl 2-chloro-5-nitroisonicotinate as a pure crystalline solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for Methyl 2-chloro-5-nitroisonicotinate.

Summary of Physicochemical and Spectroscopic Data

| Property | Expected Value / Observation |

| Chemical Formula | C₇H₅ClN₂O₄ [2] |

| Molecular Weight | 216.58 g/mol [3] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Expected to be a sharp melting point for a pure solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.9-9.1 ppm (s, 1H, H-6), δ ~8.5-8.7 ppm (s, 1H, H-3), δ ~4.0 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~163 (C=O), ~152 (C-Cl), ~148 (C-NO₂), ~145 (C-6), ~125 (C-3), ~54 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1530 & ~1350 (NO₂, asymm. & symm.), ~1580, 1450 (C=C/C=N) |

| Mass Spec (EI) | m/z (%): 216/218 (M⁺, Cl isotope pattern, ~3:1), 185/187 ([M-OCH₃]⁺) |

Interpretation of Characterization Data

-

¹H NMR: The two protons on the pyridine ring appear as singlets at very downfield chemical shifts due to the strong deshielding effects of the adjacent electron-withdrawing groups (Cl, NO₂, and the ester). The absence of ortho or meta coupling confirms their isolated positions. The methyl ester protons appear as a characteristic singlet further upfield.

-

Mass Spectrometry: The molecular ion peak will exhibit the characteristic 3:1 intensity ratio for the M⁺ and M+2 peaks, which is definitive proof of the presence of a single chlorine atom.

-

Infrared Spectroscopy: The spectrum will be dominated by a strong carbonyl stretch from the ester and two very strong absorbances corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Sources

Physical and chemical properties of Methyl 2-chloro-5-nitroisonicotinate

An In-depth Technical Guide to Methyl 2-chloro-5-nitroisonicotinate

Abstract

Methyl 2-chloro-5-nitroisonicotinate is a pivotal substituted pyridine derivative, functioning as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic and structural characteristics, derived from the strategic placement of chloro, nitro, and methyl ester groups on the isonicotinate framework, render it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, chemical reactivity, and established synthetic protocols. By elucidating the causality behind its reactivity, this document serves as a technical resource for researchers and scientists to effectively harness the synthetic potential of this compound.

Introduction: Strategic Importance

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The strategic functionalization of this ring system allows for the fine-tuning of molecular properties, including biological activity, solubility, and electronic behavior. Methyl 2-chloro-5-nitroisonicotinate (CAS No. 58575-32-5) emerges as a particularly useful reagent due to its trifunctional nature. The molecule's reactivity is dictated by the interplay of three key groups:

-

The Chloro Group (C2): An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr), and a reactive site for cross-coupling reactions.

-

The Nitro Group (C5): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. It also serves as a synthetic handle for further transformations, such as reduction to an amino group.

-

The Methyl Ester Group (C4): Provides a site for hydrolysis, amidation, or other ester-related transformations, enabling the introduction of diverse functionalities.

This guide will deconstruct the properties and reactivity of this molecule, offering both foundational knowledge and practical, field-proven insights for its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in experimental design, including reaction setup, monitoring, and purification.

Physical and Chemical Properties

The key properties of Methyl 2-chloro-5-nitroisonicotinate are summarized below. These values are essential for determining appropriate solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 58575-32-5 | N/A |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 108 - 111 °C | |

| Boiling Point | 316.7 ± 22.0 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in methanol; Insoluble in water | [2] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [2] |

Spectroscopic Characterization

Spectroscopic analysis confirms the structural integrity of the molecule and is indispensable for monitoring reaction progress.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (~4.0 ppm) and two singlets in the aromatic region for the pyridine ring protons (H3 and H6), with chemical shifts significantly influenced by the anisotropic and electronic effects of the adjacent substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all seven carbon atoms. The carbonyl carbon of the ester will appear downfield (~164 ppm), while the carbons attached to the electronegative chloro and nitro groups will also exhibit characteristic downfield shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include strong bands for the C=O stretch of the ester (around 1730 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (around 1530 and 1350 cm⁻¹ respectively), and C-Cl stretching vibrations.[3]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observable.[3]

Chemical Reactivity and Synthetic Logic

The synthetic utility of Methyl 2-chloro-5-nitroisonicotinate is rooted in the predictable reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitro group, is the central driver of its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C2 position is highly activated towards SNAr. This is the most common and powerful transformation for this substrate.

-

Causality: The electron-withdrawing nitro group at C5, along with the ring nitrogen, stabilizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at C2. This significantly lowers the activation energy for the substitution reaction.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse side chains and the construction of complex molecular architectures.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a vast new set of synthetic possibilities.

-

Causality: The reduction transforms a strongly electron-withdrawing group into a versatile electron-donating group. This new amino functionality can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions (if the ring's electron deficiency is overcome).

-

Common Reagents: Standard reduction conditions such as catalytic hydrogenation (H₂, Pd/C), or chemical reduction using metals like iron, tin, or zinc in acidic media are effective.

Cross-Coupling Reactions

While less common than SNAr, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

-

Causality: These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for constructing biaryl systems or introducing alkyl, alkenyl, or alkynyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Experimental Protocols

The following protocols are illustrative examples of common transformations. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol: Synthesis of a 2-Amino Derivative via SNAr

This protocol details a typical nucleophilic aromatic substitution using an amine.

-

Reaction Setup: To a solution of Methyl 2-chloro-5-nitroisonicotinate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 - 1.5 eq).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a scavenger for the HCl generated.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol: Reduction of the Nitro Group to an Amine

This protocol describes a standard chemical reduction.

-

Reaction Setup: Suspend Methyl 2-chloro-5-nitroisonicotinate (1.0 eq) in a solvent mixture, such as ethanol and water.

-

Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethanol or methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the corresponding 5-amino derivative.

Applications in Drug Discovery

Methyl 2-chloro-5-nitroisonicotinate and its derivatives are intermediates in the synthesis of biologically active compounds. For instance, the analogous 2-chloro-5-nitrobenzoic acid has been used as a precursor for compounds with potential antibacterial activity against drug-resistant bacteria like MRSA.[4][5] The functional handles on the molecule allow for its incorporation into larger scaffolds designed to interact with specific biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory.

-

Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

Methyl 2-chloro-5-nitroisonicotinate is a high-value synthetic building block whose reactivity is governed by the well-defined electronic properties of its substituents. Its capacity to undergo predictable and efficient transformations, particularly nucleophilic aromatic substitution and nitro group reduction, makes it an invaluable tool for medicinal chemists and materials scientists. This guide has provided the foundational and practical knowledge required to leverage its synthetic potential, enabling the streamlined development of novel and complex molecular entities.

References

-

Fisher Scientific. (2010). Safety Data Sheet: Methyl 2-chloro-5-nitrobenzoate.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-chloro-5-nitroisonicotinate.

-

ChemicalBook. (n.d.). 2-Chloro-5-nitro-isonicotinic acid methyl ester(777899-57-7) 1H NMR spectrum.

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information.

-

ECHEMI. (n.d.). Buy methyl 2-chloro-5-nitrobenzoate from Conier Chem&Pharma Limited.

-

Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl-5-chloro-2-nitrobenzoate.

-

Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3139.

-

ChemSrc. (2008). MSDS of Methyl 2-chloro-5-nitrobenzoate.

-

MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences.

-

Sigma-Aldrich. (n.d.). Methyl 5-chloro-2-nitrobenzoate 97%.

-

Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

-

PubChemLite. (n.d.). Methyl 2-chloro-5-nitrobenzoate (C8H6ClNO4).

-

Chegg. (2016). Solved Question: What's the NMR of Methyl 2-chloro-5-nitrobenzoate.

-

ChemicalBook. (n.d.). Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6.

-

AChemBlock. (n.d.). methyl 2-chloro-5-methylisonicotinate 95%.

-

ChemicalBook. (n.d.). Methyl 5-chloro-2-nitrobenzoate | 51282-49-6.

-

ChemicalBook. (n.d.). Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4.

-

Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-5-nitrobenzoate.

-

precisionFDA. (n.d.). METHYL 2-CHLORO-5-NITROBENZOATE.

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook.

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Analysis and Confirmation of Methyl 2-chloro-5-nitroisonicotinate

Introduction: The Critical Role of Structural Elucidation in Drug Development

In the landscape of pharmaceutical development, the precise characterization of molecular structure is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 2-chloro-5-nitroisonicotinate, a key intermediate in the synthesis of various pharmaceutical agents, exemplifies the need for rigorous analytical scrutiny. Its chemical architecture, featuring a chlorinated pyridine ring substituted with a nitro group and a methyl ester, presents a unique set of analytical challenges and considerations. The presence of these functional groups dictates the molecule's reactivity, stability, and potential biological activity, making unambiguous structural confirmation a critical step in the drug development pipeline.

This guide provides a comprehensive framework for the structural analysis and confirmation of Methyl 2-chloro-5-nitroisonicotinate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each analytical choice. By integrating established analytical techniques with a deep understanding of the molecule's chemical properties, we can construct a robust and self-validating system for its characterization, ensuring the integrity of downstream applications.

The principles and methodologies outlined herein are grounded in Good Laboratory Practice (GLP), which ensures the quality, reliability, and integrity of non-clinical laboratory studies.[1][2][3][4] Adherence to these standards is paramount for generating data that is not only scientifically sound but also meets the stringent requirements of regulatory bodies.

A Multi-faceted Approach to Structural Confirmation: The Analytical Workflow

The definitive structural elucidation of Methyl 2-chloro-5-nitroisonicotinate necessitates a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and irrefutable confirmation of the molecule's identity and purity. The logical flow of this analytical workflow is designed to be systematic and efficient, starting with preliminary identification and culminating in quantitative purity assessment.

Caption: Integrated workflow for the structural confirmation of Methyl 2-chloro-5-nitroisonicotinate.

Part 1: Unveiling the Molecular Identity - Spectroscopic Analysis

Spectroscopic techniques form the bedrock of structural elucidation, providing detailed information about the molecule's mass, atomic connectivity, and the nature of its chemical bonds.

Mass Spectrometry (MS): The First Glimpse of Molecular Weight and Formula

Mass spectrometry is the initial and indispensable step for determining the molecular weight of Methyl 2-chloro-5-nitroisonicotinate. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, offering a fundamental piece of evidence for its identity.

Expected Molecular Ion: The nominal molecular weight of Methyl 2-chloro-5-nitroisonicotinate (C₇H₅ClN₂O₄) is 216.58 g/mol .[5] High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Isotopic Pattern of Chlorine: A key diagnostic feature in the mass spectrum will be the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[6] This results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), providing strong evidence for the presence of a single chlorine atom in the molecule.[6][7]

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can offer further structural insights. For halogenated and nitroaromatic compounds, characteristic fragmentation pathways include the loss of radicals such as •Cl, •NO, and •NO₂, or neutral molecules like HCl and HNO₂.[8][9][10] Analyzing these fragments helps to piece together the structural components of the molecule.

| Technique | Expected Result | Significance |

| High-Resolution Mass Spectrometry (HRMS) | m/z corresponding to [C₇H₅ClN₂O₄+H]⁺ (or other adducts) with high mass accuracy. | Confirms elemental composition. |

| Isotope Pattern Analysis | Presence of M+ and M+2 peaks in an approximate 3:1 ratio. | Confirms the presence of one chlorine atom. |

| Tandem MS (MS/MS) | Fragmentation pattern showing losses of characteristic groups (e.g., -OCH₃, -NO₂, -Cl). | Provides evidence for the connectivity of functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2-chloro-5-nitroisonicotinate, we expect to see distinct signals for the aromatic protons and the methyl protons of the ester group.[11]

-

Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and will appear as distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

Methyl Protons: The three protons of the methyl ester group will appear as a singlet, as they are equivalent and have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom will give rise to a distinct signal. This is particularly useful for confirming the carbon skeleton of the molecule.

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

| ¹H | 8.5 - 9.5 | Aromatic protons (pyridine ring) |

| ¹H | 3.8 - 4.2 | Methyl protons (-OCH₃) |

| ¹³C | 160 - 170 | Carbonyl carbon (C=O) |

| ¹³C | 120 - 150 | Aromatic carbons (pyridine ring) |

| ¹³C | 50 - 60 | Methyl carbon (-OCH₃) |

The use of two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can further confirm the connectivity between protons and their directly attached carbons.[12]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Characteristic Absorption Bands: For Methyl 2-chloro-5-nitroisonicotinate, the IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the carbonyl group of the methyl ester.[14]

-

N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch), are characteristic of the nitro group.

-

C-O Stretch (Ester): An absorption band in the range of 1200-1300 cm⁻¹ corresponds to the C-O single bond of the ester.[14]

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to the aromatic ring will also be present.

Caption: Correlation of functional groups in Methyl 2-chloro-5-nitroisonicotinate with their expected IR absorptions.

Part 2: Ensuring Quality - Purity Assessment and Method Validation

Beyond structural confirmation, establishing the purity of Methyl 2-chloro-5-nitroisonicotinate is crucial for its use as a pharmaceutical intermediate.[15] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[16][17]

High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Impurities

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[16] For purity analysis, a reversed-phase HPLC method with UV detection is typically employed.

Method Development and Validation: A robust HPLC method must be developed and validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[18][19][20] This ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[18]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

The results of the HPLC analysis will provide a quantitative measure of the purity of the Methyl 2-chloro-5-nitroisonicotinate sample and a profile of any impurities present.[21][22]

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are designed to be self-validating and adhere to Good Laboratory Practice (GLP).[23]

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl 2-chloro-5-nitroisonicotinate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., HSQC) to aid in structural assignment.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Protocol for HPLC Purity Analysis

-

Mobile Phase Preparation:

-

Prepare the mobile phase components (e.g., acetonitrile and water) and filter them through a 0.45 µm filter.

-

Degas the mobile phase to prevent bubble formation in the HPLC system.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard of Methyl 2-chloro-5-nitroisonicotinate of known purity.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by accurately weighing and dissolving the test sample in the mobile phase.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with a suitable reversed-phase column (e.g., C18).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set the flow rate, column temperature, and UV detection wavelength.

-

-

Data Acquisition and Analysis:

-

Inject the calibration standards and the sample solution.

-

Record the chromatograms.

-

Construct a calibration curve from the peak areas of the calibration standards.

-

Determine the concentration of Methyl 2-chloro-5-nitroisonicotinate in the sample solution from the calibration curve.

-

Calculate the purity of the sample and identify and quantify any impurities.

-

Conclusion: A Commitment to Scientific Integrity

The structural analysis and confirmation of Methyl 2-chloro-5-nitroisonicotinate is a multi-faceted process that demands a combination of sophisticated analytical techniques and a rigorous adherence to established quality standards. By following the integrated workflow and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the unambiguous identification and purity assessment of this critical pharmaceutical intermediate. This commitment to scientific integrity is not merely a procedural formality; it is the foundation upon which the safety and efficacy of future medicines are built. The principles of expertise, trustworthiness, and authoritative grounding are the pillars that support the reliable and reproducible characterization of this and other vital chemical entities.

References

-

Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). LCGC International. [Link]

-

Good Laboratory Practice: An Overview for the Analytical Chemist. (2023). ResearchGate. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

Introduction to Good Laboratory Practices (GLPs). (n.d.). University of Northern British Columbia. [Link]

-

Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). ResearchGate. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

-

Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021). Sci-Hub. [Link]

-

Good lab practice. (2008). RSC Education. [Link]

-

Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021). ResearchGate. [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

-

Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. (2025). ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

-

Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. [Link]

-

Methyl 2-chloro-5-nitrobenzoate. PubChem. [Link]

-

An introduction to Mass Spectrometry. (n.d.). docbrown.info. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

-

Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). National Institutes of Health. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Good lab practice | Feature | RSC Education [edu.rsc.org]

- 5. Methyl 2-chloro-5-nitroisonicotinate 97% | CAS: 777899-57-7 | AChemBlock [achemblock.com]

- 6. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals / International Journal of Mass Spectrometry, 2021 [sci-hub.st]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Chloro-5-nitro-isonicotinic acid methyl ester(777899-57-7) 1H NMR spectrum [chemicalbook.com]

- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. moravek.com [moravek.com]

- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 18. fda.gov [fda.gov]

- 19. ICH Official web site : ICH [ich.org]

- 20. starodub.nl [starodub.nl]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. web.viu.ca [web.viu.ca]

The Unseen Workhorse: A Technical Guide to Methyl 2-chloro-5-nitroisonicotinate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the technical intricacies of Methyl 2-chloro-5-nitroisonicotinate, a heterocyclic compound that, while not a widely heralded molecule in its own right, represents a critical class of building blocks in the landscape of modern medicinal chemistry. Its true value lies not in a storied history of direct application, but in its potential as a versatile intermediate for the synthesis of complex pharmaceutical agents. This document will illuminate the synthetic pathways to this compound, grounded in the established chemistry of its precursors, and explore its latent potential in drug discovery, drawing parallels from the development of significant therapeutics.

Introduction: A Molecule of Latent Importance

Methyl 2-chloro-5-nitroisonicotinate is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical research due to their presence in numerous bioactive molecules. The unique arrangement of its functional groups—a reactive chloro group, an electron-withdrawing nitro group, and a methyl ester—on the isonicotinate scaffold makes it a highly valuable synthon. While a detailed historical record of its initial discovery is not prominent in the scientific literature, its chemical lineage is deeply rooted in the broader exploration of nicotinic acid derivatives. Its significance is best understood through the lens of its parent acid, 2-chloro-5-nitroisonicotinic acid, and the synthetic strategies employed for analogous compounds that have played pivotal roles in the creation of blockbuster drugs.

The Synthetic Blueprint: From Precursor to Product

The synthesis of Methyl 2-chloro-5-nitroisonicotinate is logically approached as a two-stage process: the formation of the core heterocyclic acid, followed by its esterification.

Synthesis of the Precursor: 2-chloro-5-nitroisonicotinic acid

The construction of the 2-chloro-5-nitroisonicotinic acid framework can be achieved through various strategies, often commencing from readily available pyridine derivatives. One logical, though not explicitly documented for this specific isomer, synthetic route would involve the nitration and subsequent chlorination of a suitable isonicotinic acid precursor.

A plausible synthetic pathway, adapted from established methodologies for nicotinic acid derivatives, is proposed below.

Conceptual Synthetic Pathway for 2-chloro-5-nitroisonicotinic acid

Caption: Conceptual synthetic pathway for 2-chloro-5-nitroisonicotinic acid.

Experimental Protocol (Hypothetical, based on analogous reactions):

Step 1: Nitration of 2-Hydroxyisonicotinic Acid

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add 2-hydroxyisonicotinic acid in portions, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 2-hydroxyisonicotinic acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Pour the reaction mixture carefully onto crushed ice, leading to the precipitation of the nitrated product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-hydroxy-5-nitroisonicotinic acid.

Step 2: Chlorination of 2-Hydroxy-5-nitroisonicotinic Acid

-

In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitroisonicotinic acid with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

The product, 2-chloro-5-nitroisonicotinic acid, will precipitate.

-

Filter the solid, wash with cold water, and dry to obtain the desired acid.

Esterification to Methyl 2-chloro-5-nitroisonicotinate

The final step is a standard Fischer esterification, converting the carboxylic acid to its corresponding methyl ester.

Esterification of 2-chloro-5-nitroisonicotinic acid

Caption: Fischer esterification to yield Methyl 2-chloro-5-nitroisonicotinate.

Experimental Protocol:

-

Suspend 2-chloro-5-nitroisonicotinic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise while cooling in an ice bath.[1]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloro-5-nitroisonicotinate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Methyl 2-chloro-5-nitroisonicotinate is presented below.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents |

Characterization Data (Representative):

-

¹H NMR: Protons on the pyridine ring would show characteristic chemical shifts and coupling constants.

-

¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared Spectroscopy: Characteristic absorption bands for the C=O of the ester, the N-O of the nitro group, and the C-Cl bond.

Applications in Drug Discovery: A World of Potential

The true utility of Methyl 2-chloro-5-nitroisonicotinate lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic applications. The strategic placement of its functional groups allows for a variety of chemical transformations.

Potential Synthetic Transformations

Caption: Key reactive sites of Methyl 2-chloro-5-nitroisonicotinate.

-

Nucleophilic Aromatic Substitution: The chloro group at the 2-position is activated by the electron-withdrawing nitro group and the ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This is a cornerstone reaction in the synthesis of many pyridine-based drugs.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a vast array of possibilities for introducing new substituents and building complex molecular architectures.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

The Nevirapine Analogy: A Case Study in Potential

While Methyl 2-chloro-5-nitroisonicotinate is not a direct precursor to the well-known HIV drug Nevirapine, the synthesis of Nevirapine provides a compelling illustration of the synthetic strategies that could be applied to this molecule. The commercial synthesis of Nevirapine has historically involved the coupling of a 2-chloronicotinic acid derivative with 2-chloro-3-amino-4-picoline (CAPIC).[2][3] This highlights the industrial-scale importance of 2-chloropyridine derivatives as key intermediates in the pharmaceutical industry. The development of cost-effective and high-yield synthetic methods for these building blocks is a continuous effort.[3][4]

The structural similarity of Methyl 2-chloro-5-nitroisonicotinate to these key Nevirapine intermediates suggests its potential as a starting material for the synthesis of novel bioactive compounds, including analogs of existing drugs or entirely new chemical entities.

Conclusion: A Building Block for Future Discoveries

Methyl 2-chloro-5-nitroisonicotinate stands as a testament to the fact that the value of a chemical compound is not always measured by its direct biological activity. Its significance is embedded in its synthetic versatility and its potential to unlock new avenues in drug discovery. As researchers continue to explore the vast chemical space of heterocyclic compounds, molecules like Methyl 2-chloro-5-nitroisonicotinate will remain indispensable tools in the quest for the next generation of life-saving medicines. This guide provides a foundational understanding of its synthesis and potential, encouraging its consideration in the design of innovative synthetic strategies.

References

-

Cole, K. P., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Journal of Flow Chemistry, 3(4), 108-113. [Link]

- Boehringer Ingelheim Pharmaceuticals. (n.d.).

-

Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

- Deshpande, P. A., et al. (2016). Lowcost, high yield synthesis of nevirapine.

- Schneider, S., et al. (2003). Process for the production of nevirapine.

- WuXi AppTec (Shanghai) Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Zhejiang University of Technology. (2015). Method for producing 2-chloro nicotinic acid.

-

Various Authors. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 4. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of Methyl 2-chloro-5-nitroisonicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-5-nitroisonicotinate, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features, arising from the interplay of the chloro, nitro, and methyl ester functionalities on the pyridine ring, make it a valuable scaffold for developing compounds with diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its reaction products.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 2-chloro-5-nitroisonicotinate. The interpretation of these spectra is grounded in fundamental principles of spectroscopy and is intended to serve as a valuable resource for researchers working with this and related compounds. While complete, publicly available spectra are limited, this guide synthesizes expected spectral characteristics based on the compound's structure and available data for analogous molecules. Several chemical suppliers confirm the existence of experimental spectroscopic data for Methyl 2-chloro-5-nitroisonicotinate (CAS 777899-57-7)[1][2][3][4][5][6].

Molecular Structure and Spectroscopic Overview

The molecular structure of Methyl 2-chloro-5-nitroisonicotinate is foundational to understanding its spectroscopic signature. The pyridine ring, an electron-deficient aromatic system, is substituted with an electron-withdrawing chloro group at the 2-position, a strong electron-withdrawing nitro group at the 5-position, and a methyl ester group at the 4-position. This substitution pattern dictates the chemical environment of each atom and, consequently, their behavior in different spectroscopic experiments.

Figure 1: Molecular Structure of Methyl 2-chloro-5-nitroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-chloro-5-nitroisonicotinate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 2-chloro-5-nitroisonicotinate is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.

-

Aromatic Protons: The pyridine ring has two protons at positions 3 and 6. Due to the anisotropic effects of the surrounding electron-withdrawing groups, these protons will be significantly deshielded and appear in the downfield region of the spectrum. The proton at C-3 will likely appear as a singlet, as will the proton at C-6, due to the absence of adjacent protons for spin-spin coupling. The strong electron-withdrawing effect of the nitro group is expected to make the proton at C-6 the most downfield signal.

-

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are in a shielded environment compared to the aromatic protons and will appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-chloro-5-nitroisonicotinate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | s | 1H | H-6 |

| ~8.5 - 8.7 | s | 1H | H-3 |

| ~4.0 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

-

Aromatic Carbons: The five carbon atoms of the pyridine ring will appear in the downfield region. The carbons directly attached to the electronegative chloro (C-2), nitro (C-5), and ester (C-4) groups will be significantly influenced. The carbon bearing the chloro group (C-2) and the carbon bearing the nitro group (C-5) are expected to be highly deshielded.

-

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will appear as a singlet in the far downfield region of the spectrum, typically between 160 and 170 ppm.

-

Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will be the most shielded carbon and will appear as a singlet in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-chloro-5-nitroisonicotinate

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C-2 (C-Cl) |

| ~150 | C-5 (C-NO₂) |

| ~145 | C-6 |

| ~130 | C-4 (C-COOCH₃) |

| ~125 | C-3 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of Methyl 2-chloro-5-nitroisonicotinate will be characterized by absorption bands corresponding to the C=O of the ester, the N-O bonds of the nitro group, the C-Cl bond, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Table 3: Expected IR Absorption Bands for Methyl 2-chloro-5-nitroisonicotinate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| ~1730 - 1715 | C=O stretch | Ester |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic (Pyridine) |

| ~1550 and ~1350 | Asymmetric and Symmetric N-O stretch | Nitro group |

| ~1300 - 1000 | C-O stretch | Ester |

| ~800 - 600 | C-Cl stretch | Chloro group |

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The two strong bands for the nitro group are also highly characteristic. For comparison, the IR spectrum of the related compound 2-Chloro-5-nitrobenzoic acid is available from the NIST WebBook[7][8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, Methyl 2-chloro-5-nitroisonicotinate (C₇H₅ClN₂O₄) is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (216.58 g/mol )[3][4]. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Figure 2: Predicted Mass Spectrometry Fragmentation of Methyl 2-chloro-5-nitroisonicotinate.

Experimental Protocols

For researchers seeking to acquire their own spectroscopic data for Methyl 2-chloro-5-nitroisonicotinate, the following general protocols are recommended.

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Sample Preparation for IR Spectroscopy

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduce it directly into the mass spectrometer's ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it into a GC-MS system.

-

Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

The spectroscopic characterization of Methyl 2-chloro-5-nitroisonicotinate is essential for its use in research and development. This guide provides a detailed, albeit predictive, overview of its ¹H NMR, ¹³C NMR, IR, and mass spectra. By understanding the expected spectral features based on its molecular structure, researchers can confidently identify this key synthetic intermediate and its derivatives, ensuring the integrity and success of their scientific endeavors.

References

Sources

- 1. 2-Chloro-5-nitro-isonicotinic acid methyl ester(777899-57-7) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Chloro-5-nitro-isonicotinic acid methyl ester | 777899-57-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 2-chloro-5-nitroisonicotinate 97% | CAS: 777899-57-7 | AChemBlock [achemblock.com]

- 5. 777899-57-7|Methyl 2-chloro-5-nitroisonicotinate|BLD Pharm [bldpharm.com]

- 6. 777899-57-7 | Methyl 2-chloro-5-nitroisonicotinate | Chlorides | Ambeed.com [ambeed.com]

- 7. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]

- 8. 2-Chloro-5-nitrobenzoic acid(2516-96-3) IR Spectrum [chemicalbook.com]

- 9. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Targeting the Aberrant MAPK Pathway

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor Executive Summary: This guide provides a comprehensive technical overview of Dabrafenib (GSK2118436), a potent and selective ATP-competitive inhibitor of the BRAF kinase. Primarily targeting the constitutively active BRAF V600 mutations, Dabrafenib has become a cornerstone in the treatment of metastatic melanoma and other solid tumors harboring these specific genetic alterations. We will delve into its physicochemical properties, mechanism of action within the MAPK/ERK signaling pathway, key applications in oncological research, and standard protocols for its use in laboratory settings. This document is intended for researchers, medicinal chemists, and clinical scientists engaged in the field of targeted cancer therapy.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In a significant subset of cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[1] Dabrafenib (also known by its development code GSK2118436) emerged as a second-generation targeted therapy designed to specifically inhibit the kinase activity of mutated BRAF proteins.[2][3] It demonstrates high selectivity for BRAF V600 mutations, including V600E, V600K, and V600D, making it a pivotal tool for both therapeutic intervention and basic research into BRAF-driven malignancies.[4][5][6][7]

Physicochemical and Pharmacokinetic Properties

Dabrafenib is supplied for research purposes as a solid, typically a white to slightly colored powder.[7] Its solubility is a critical consideration for in vitro and in vivo experimental design. It is highly soluble in DMSO but has limited aqueous solubility.[7][8][9][10]

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value | Source(s) |

| CAS Number | 1195765-45-7 (free base) | [10][11][12] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [5][11] |

| Molecular Weight | 519.56 g/mol | [10][11] |

| Purity | ≥98% | [12] |

| Solubility | Soluble in DMSO (≥30 mg/mL); Sparingly soluble in Ethanol; Practically insoluble in water. | [7][8][9][10] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C for up to 3 months. | [6][10] |

Core Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of mutant BRAF kinase.[2] This action prevents the phosphorylation and subsequent activation of downstream MEK1/2 and ERK1/2 proteins.[2] The interruption of this signaling cascade leads to G1 cell cycle arrest, inhibition of cell proliferation, and ultimately, apoptosis in BRAF V600-mutant tumor cells.[1][2]

The compound exhibits remarkable selectivity. In cell-free assays, its potency against BRAF V600E is exceptionally high, with reported IC₅₀ values in the sub-nanomolar range (e.g., 0.6-0.8 nM).[8][11][13][14] Its activity against wild-type BRAF and CRAF is significantly lower, which is a key aspect of its therapeutic window.[6][15]

Signaling Pathway Diagram

The following diagram illustrates the canonical MAPK pathway and the specific point of inhibition by Dabrafenib.

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.

Applications in Preclinical Research

Dabrafenib is an indispensable tool for studying BRAF-driven cancers. Its primary research applications include:

-

In Vitro Proliferation Assays: Assessing the anti-proliferative effects on cancer cell lines harboring BRAF V600 mutations.[2]

-

Xenograft Models: Evaluating in vivo tumor growth inhibition in animal models implanted with BRAF-mutant human tumors.[2][13]

-

Mechanism of Resistance Studies: Investigating the molecular pathways that lead to acquired resistance to BRAF inhibition.

-

Combination Therapy Screening: Used in conjunction with other inhibitors (e.g., MEK inhibitors like Trametinib) to identify synergistic effects and overcome resistance.[5][16]

Experimental Protocols & Methodologies

Preparation of Stock Solutions

Given its solubility profile, Dabrafenib is typically prepared as a high-concentration stock solution in dimethyl sulfoxide (DMSO).

Protocol:

-

Aseptic Technique: Work in a sterile biosafety cabinet.

-

Calculation: To prepare a 10 mM stock solution from 5 mg of Dabrafenib (MW: 519.56 g/mol ), reconstitute the powder in 962 µL of sterile, anhydrous DMSO.[6]

-

Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.[8]

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[6][10]

In Vitro Cell Proliferation Assay Workflow

This workflow outlines a typical experiment to determine the IC₅₀ of Dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., SK-MEL-28).

Caption: Workflow for determining Dabrafenib's IC50 in a cell-based assay.

Sourcing and Procurement

Dabrafenib for research use is available from a variety of reputable chemical and life science suppliers. When procuring, it is essential to obtain a certificate of analysis (CoA) to verify purity and identity.

Table 2: Exemplary Suppliers of Dabrafenib for Research Use

| Supplier | Product Name | Catalog Number (Example) |

| Selleck Chemicals | Dabrafenib (GSK2118436) | S2807 |

| MedChemExpress | Dabrafenib Mesylate | HY-14660A |

| Cayman Chemical | Dabrafenib | 16995 |

| Cell Signaling Technology | Dabrafenib (GSK2118436) | 91942 |

| AbMole BioScience | Dabrafenib Mesylate | M2105 |

| TargetMol | Dabrafenib | T1923 |

Note: This is not an exhaustive list. Researchers should source from vendors that meet their institution's quality and documentation standards.

Conclusion

Dabrafenib (GSK2118436) is a highly specific and potent inhibitor of BRAF V600 mutations that has fundamentally altered the research and treatment landscape for corresponding cancers. Its well-defined mechanism of action and established preclinical efficacy make it an invaluable tool for scientists in drug development and cancer biology. Understanding its properties, handling requirements, and experimental applications is crucial for leveraging its full potential in the laboratory to further unravel the complexities of cancer signaling and develop more effective therapeutic strategies.

References

- R Discovery. What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? R Discovery. Accessed January 19, 2026.

- Falchook, G. S., Long, G. V., et al.

- National Center for Biotechnology Information. Dabrafenib. PubChem. Accessed January 19, 2026.

- Patsnap. What is the mechanism of Dabrafenib Mesylate?

- MedSchool. Dabrafenib | Drug Guide. MedSchool. Accessed January 19, 2026.

- Cell Signaling Technology. Dabrafenib (GSK2118436). Cell Signaling Technology. Accessed January 19, 2026.

- TargetMol. Dabrafenib | GSK2118436A | Raf inhibitor. TargetMol. Accessed January 19, 2026.

- RayBiotech. Dabrafenib Mesylate (GSK-2118436). RayBiotech. Accessed January 19, 2026.

- Cell Signaling Technology. Dabrafenib (GSK2118436) Datasheet. Cell Signaling Technology. Accessed January 19, 2026.

- AdooQ BioScience. Dabrafenib (GSK2118436). AdooQ BioScience. Accessed January 19, 2026.

- Cell Signaling Technology. Dabrafenib (GSK2118436) Datasheet Without Images. Cell Signaling Technology. Accessed January 19, 2026.

- MedChemExpress. Dabrafenib Mesylate (GSK2118436 Mesylate) | Raf Inhibitor. MedChemExpress. Accessed January 19, 2026.

- Selleck Chemicals. Dabrafenib (GSK2118436) | BRAF Inhibitor. Selleck Chemicals. Accessed January 19, 2026.

- Neuromics. Dabrafenib (GSK2118436). Neuromics. Accessed January 19, 2026.

- MedKoo Biosciences. Dabrafenib mesylate | GSK 2118436B. MedKoo Biosciences. Accessed January 19, 2026.

- MedChemExpress. Dabrafenib (GSK2118436A) | BRAF Inhibitor. MedChemExpress. Accessed January 19, 2026.

- MOLNOVA. Dabrafenib (GSK2118436) Datasheet. MOLNOVA. Accessed January 19, 2026.

- Sigma-Aldrich. Methyl 2-chloro-5-nitroisonicotinate. Sigma-Aldrich. Accessed January 19, 2026.

- Ina Pharmaceuticals. Product Details - Methyl 2-chloro-5-nitroisonicotinate. Ina Pharmaceuticals. Accessed January 19, 2026.

- Cayman Chemical. Dabrafenib (GSK2118436, CAS Number: 1195765-45-7). Cayman Chemical. Accessed January 19, 2026.

- Falchook, G. S., et al. Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors.

- AbMole BioScience. Dabrafenib Mesylate (GSK-2118436B). AbMole BioScience. Accessed January 19, 2026.

- Fisher Scientific. Selleck Chemical LLC Dabrafenib (GSK2118436). Fisher Scientific. Accessed January 19, 2026.

- Ouellet, D., et al. Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). AACR Journals. 2013.

- BLD Pharm. 777899-57-7|Methyl 2-chloro-5-nitroisonicotinate. BLD Pharm. Accessed January 19, 2026.

- ChemicalBook. 2-Chloro-5-nitro-isonicotinic acid methyl ester CAS#: 777899-57-7. ChemicalBook. Accessed January 19, 2026.

- Ambeed.

Sources

- 1. medschool.co [medschool.co]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. medkoo.com [medkoo.com]

- 8. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 9. raybiotech.com [raybiotech.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. molnova.com [molnova.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 14. Dabrafenib (GSK2118436) [neuromics.com]

- 15. selleckchem.com [selleckchem.com]

- 16. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 2-Chloro-5-Nitroisonicotinate

Foreword: Charting a Course into Unexplored Territory

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for investigating the mechanism of action of a novel chemical entity: methyl 2-chloro-5-nitroisonicotinate. While the existing body of scientific literature offers compelling insights into the biological activities of structurally related compounds, particularly derivatives of 2-chloro-5-nitrobenzoic acid and nicotinic acid, the specific mode of action for this particular molecule remains an uncharted territory.[1][2][3]

This document, therefore, deviates from a conventional review of established facts. Instead, it adopts the perspective of a senior application scientist, proposing a robust, multi-faceted experimental strategy to systematically dissect the molecular interactions and cellular consequences of exposing biological systems to methyl 2-chloro-5-nitroisonicotinate. We will proceed from a foundation of a plausible, literature-informed hypothesis, and then meticulously outline the requisite studies to validate, refine, or even redefine our understanding of its bioactivity. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating framework.

Part 1: A Postulated Mechanism of Action - An Evidence-Based Hypothesis

Drawing from the established antimicrobial properties of compounds bearing the chloro-nitro aromatic scaffold, we can formulate a primary hypothesis for the mechanism of action of methyl 2-chloro-5-nitroisonicotinate.[1][4] It is plausible that this compound functions as a pro-drug, requiring intracellular activation to exert its biological effects. Specifically, the electron-withdrawing nitro group is a key feature often associated with antimicrobial activity, particularly in anaerobic or microaerophilic environments.[5]

We hypothesize that methyl 2-chloro-5-nitroisonicotinate, upon entering a bacterial cell, undergoes enzymatic reduction of its nitro group by bacterial nitroreductases. This reduction process is expected to generate a cascade of reactive nitrogen species, including nitroso and hydroxylamino derivatives. These highly reactive intermediates can then indiscriminately target a multitude of vital cellular macromolecules, such as DNA, RNA, and proteins, leading to widespread cellular damage and ultimately, cell death.[5] The presence of the chloro group on the pyridine ring may further enhance the molecule's ability to penetrate the bacterial cell membrane and influence its electronic properties, thereby modulating its reactivity and target interactions.[1]

This proposed mechanism is intentionally broad, providing a starting point for a more detailed investigation. The following experimental plan is designed to systematically test this hypothesis and to pinpoint the specific cellular pathways and molecular targets affected by methyl 2-chloro-5-nitroisonicotinate.

Part 2: A Step-by-Step Experimental Blueprint for Mechanistic Elucidation

The following sections detail a logical and comprehensive workflow for investigating the mechanism of action of methyl 2-chloro-5-nitroisonicotinate. Each protocol is presented with the underlying scientific rationale, ensuring a clear understanding of the experimental choices.

Foundational Antimicrobial Profiling

The initial step is to quantify the antimicrobial potency of the compound across a diverse panel of clinically relevant bacterial strains. This will establish its spectrum of activity and provide essential data for subsequent, more focused mechanistic studies.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Bacterial Strain Selection: A panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected. Including both wild-type and known drug-resistant strains (e.g., MRSA) is highly recommended.[3][4]

-

Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Dilution Series: A two-fold serial dilution of methyl 2-chloro-5-nitroisonicotinate is prepared in a 96-well microtiter plate. A typical concentration range to start with would be from 256 µg/mL down to 0.5 µg/mL.

-